3,6-Dichloro-4-methanesulfonylpyridazine
Description
3,6-Dichloro-4-methanesulfonylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with two chlorine atoms at positions 3 and 6 and a methanesulfonyl group at position 2. The methanesulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the chlorine atoms contribute to its stability and lipophilicity .
Properties
Molecular Formula |
C5H4Cl2N2O2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
3,6-dichloro-4-methylsulfonylpyridazine |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)3-2-4(6)8-9-5(3)7/h2H,1H3 |
InChI Key |
NISDEPLHDSHPIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 7a: 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
- Structural Differences :
- Core Modifications : Compound 7a features a 1,6-dihydropyridazine core with a ketone group at position 6, unlike the fully aromatic pyridazine in the target compound.
- Substituents : The methanesulfonate group is ester-linked to position 3, while position 1 is substituted with a 4-sulfamoylphenyl group. This contrasts with the dichloro and methanesulfonyl substituents in the target compound.
- Synthesis: Compound 7a is synthesized via a sulfonation reaction between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and methanesulfonyl chloride in pyridine .
Physicochemical and Reactivity Profiles
| Property | 3,6-Dichloro-4-methanesulfonylpyridazine | Compound 7a |
|---|---|---|
| Electron-withdrawing groups | Cl (positions 3,6), CH₃SO₂ (position 4) | OSO₂CH₃ (position 3), SO₂NH₂ (position 1) |
| Aromaticity | Fully aromatic pyridazine | Non-aromatic 1,6-dihydropyridazine |
| Reactivity | High electrophilicity at C-4 due to CH₃SO₂ group | Ester hydrolysis susceptibility at C-3 |
| Lipophilicity (LogP)* | Estimated higher (Cl substituents) | Lower (polar sulfamoylphenyl group) |
Note: LogP values inferred from substituent contributions due to lack of experimental data in provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
